Product packaging for N-(4-bromophenyl)-2-iodoacetamide(Cat. No.:CAS No. 17641-04-2)

N-(4-bromophenyl)-2-iodoacetamide

Cat. No.: B103666
CAS No.: 17641-04-2
M. Wt: 339.96 g/mol
InChI Key: KZEZEXWEHMUXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Bromophenyl)-2-iodoacetamide (CAS 17641-04-2) is a chemical compound classified as an alkylating agent and is intended for research applications only. Its molecular formula is C₈H₇BrINO . The core research value of this compound is associated with the reactivity of its iodoacetamide functional group. Iodoacetamide and its derivatives are known to act as covalent modifiers of cysteine residues in peptides and proteins . This reaction alkylates the thiol group of cysteine, forming a stable thioether bond and preventing the formation of disulfide bridges . This mechanism makes such compounds useful tools in biochemical research for probing protein structure, mapping cysteine residues, and inhibiting cysteine-dependent enzymes, such as deubiquitinases (DUBs) . The 4-bromophenyl moiety may offer a handle for further chemical modification or influence the compound's solubility and binding affinity. As a cysteine-reactive compound, this compound has potential applications in areas like activity-based protein profiling (ABPP), chemoproteomics, and the study of protein-protein interactions . Researchers can utilize this property to explore enzyme mechanisms, protein folding, and structural dynamics. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrINO B103666 N-(4-bromophenyl)-2-iodoacetamide CAS No. 17641-04-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)-2-iodoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrINO/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEZEXWEHMUXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CI)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrINO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170127
Record name Acetanilide, 4'-bromo-2-iodo-
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Molecular Weight

339.96 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17641-04-2
Record name N-(4-Bromophenyl)-2-iodoacetamide
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Record name 4'-Bromo-2-iodoacetanilide
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Record name Acetanilide, 4'-bromo-2-iodo-
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Record name N-(4-BROMOPHENYL)-2-IODOACETAMIDE
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Synthetic Methodologies and Chemical Reactivity of N 4 Bromophenyl 2 Iodoacetamide

Established Synthetic Routes and Precursor Utilization

The creation of N-(4-bromophenyl)-2-iodoacetamide relies on well-documented organic reactions. These routes are designed to be efficient and yield the desired product with high purity. The primary methods include coupling reactions for amide formation and nucleophilic substitution to introduce the iodo group.

Coupling Reactions via Carbodiimide (B86325) Agents in Amide Formation

A common strategy for forming the amide linkage in this compound involves the use of carbodiimide coupling agents. This method facilitates the reaction between a carboxylic acid and an amine. In this specific synthesis, the likely precursors would be iodoacetic acid and 4-bromoaniline (B143363). Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxyl group of iodoacetic acid, making it susceptible to nucleophilic attack by the amino group of 4-bromoaniline. This reaction forms a stable amide bond, resulting in the desired this compound.

Nucleophilic Substitution Approaches for Haloacetamide Synthesis

Another key synthetic step is the introduction of the iodine atom, which is typically achieved through a nucleophilic substitution reaction. A common precursor for this approach is N-(4-bromophenyl)-2-chloroacetamide. The chloroacetamide can be synthesized by reacting 4-bromoaniline with chloroacetyl chloride. Subsequently, in a process known as the Finkelstein reaction, the chlorine atom in N-(4-bromophenyl)-2-chloroacetamide is displaced by an iodide ion. This is typically accomplished by treating the chloro-derivative with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone. The greater nucleophilicity of the iodide ion compared to the chloride ion drives the reaction towards the formation of the more reactive this compound.

Precursor Synthesis Strategies for Iodoacetamide (B48618) Derivatives

The synthesis of iodoacetamide derivatives, including this compound, relies on the availability of key precursors. nih.govnih.gov The primary starting materials are 4-bromoaniline and an iodoacetylating agent. 4-bromoaniline is commercially available or can be synthesized from aniline (B41778) through electrophilic aromatic substitution.

The iodoacetylating agent can be iodoacetic acid itself or a more reactive derivative like iodoacetyl chloride. Iodoacetic acid can be prepared from chloroacetic acid via a Finkelstein reaction. Iodoacetyl chloride, a highly reactive acyl halide, can be synthesized from iodoacetic acid using standard halogenating agents like thionyl chloride or oxalyl chloride. The choice of precursor and synthetic route can be influenced by factors such as cost, availability of starting materials, and desired reaction conditions.

PrecursorSynthetic Role
4-bromoanilineProvides the bromophenylamine moiety
Iodoacetic acidSource of the iodoacetyl group
N-(4-bromophenyl)-2-chloroacetamideIntermediate for Finkelstein reaction
Chloroacetyl chlorideReactant for forming the chloroacetamide intermediate

Mechanistic Insights into Reaction Pathways

Understanding the mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing the process and maximizing the yield and purity of the final product.

Exploration of Radical-Initiated Pathways in Synthesis

While the primary synthetic routes for this compound involve ionic mechanisms, the potential for radical-initiated pathways exists, particularly in reactions involving iodine. For instance, N-iodosuccinimide (NIS) is a reagent known to participate in both electrophilic and radical reactions. researchgate.net In the context of synthesizing related compounds, NIS has been used to trigger electrophilic cyclizations. researchgate.net Although not a standard method for the direct synthesis of this compound, the possibility of radical side reactions, especially in the presence of light or radical initiators, should be considered as they could potentially lead to undesired byproducts.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the synthesis of this compound can be significantly improved by optimizing various reaction parameters. For the nucleophilic substitution (Finkelstein reaction), key variables include the choice of solvent, temperature, and reaction time. Acetone is a common solvent as it solubilizes the organic substrate while sodium iodide has good solubility, and the resulting sodium chloride is poorly soluble, which helps to drive the reaction to completion according to Le Chatelier's principle.

In the context of similar alkylation reactions using iodoacetamide, studies have systematically evaluated and optimized conditions to maximize reaction completion and minimize side reactions. nih.gov For instance, the concentration of the alkylating agent, temperature, and reaction time are critical factors. nih.gov One study on peptide alkylation found that an optimal condition for iodoacetamide was a concentration of 14 mM at room temperature for 30 minutes. nih.gov While this specific study focused on a different substrate, the principles of optimizing concentration, temperature, and time are directly applicable to the synthesis of this compound to ensure high yield and selectivity.

ParameterInfluence on ReactionOptimized Condition Example nih.gov
Concentration Affects reaction rate and potential for side reactions.14 mM iodoacetamide
Temperature Influences reaction kinetics; higher temperatures can increase rate but also lead to decomposition or side products.Room temperature
Reaction Time Determines the extent of reaction completion.30 minutes

Structural Elucidation and Purity Assessment in Synthetic Research

The definitive identification and confirmation of the purity of this compound are crucial steps in its synthesis and subsequent application in research. A combination of spectroscopic and chromatographic techniques is employed to achieve a comprehensive characterization of the molecule.

Spectroscopic Characterization using Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen atoms. While specific chemical shifts can vary slightly depending on the solvent and instrument, a typical ¹H NMR spectrum in a suitable deuterated solvent like DMSO-d₆ would exhibit distinct signals corresponding to the different protons in the molecule.

For the related compound 2-iodoacetamide, the methylene (B1212753) protons (CH₂) adjacent to the iodine atom typically appear as a singlet around 3.58 ppm. chemicalbook.com The amide protons (NH) are also observable and can participate in hydrogen bonding, influencing their chemical shift and peak shape. chemicalbook.com In this compound, the aromatic protons on the bromophenyl ring would present a characteristic splitting pattern in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide and aromatic functionalities.

For the related compound N-(4-bromophenyl)acetamide, a solid-state IR spectrum shows characteristic peaks. nist.gov Although the spectrum for this compound is not directly available, key absorptions can be predicted. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the amide group is expected in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the amide would likely appear as a peak in the range of 3200-3400 cm⁻¹. The C-N stretching vibration of the amide would also be present. Furthermore, characteristic peaks corresponding to the aromatic C-H and C=C stretching vibrations of the bromophenyl ring would be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The C-Br stretching vibration would appear at lower frequencies.

Functional Group Expected IR Absorption Range (cm⁻¹)
N-H Stretch (Amide)3200-3400
Aromatic C-H Stretch3000-3100
C=O Stretch (Amide)1650-1700
Aromatic C=C Stretch1450-1600
C-N Stretch (Amide)~1400
C-I Stretch~500-600
C-Br Stretch~500-600

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound (C₈H₇BrINO), the exact molecular weight can be calculated. uni.lu

Electron ionization mass spectrometry (EI-MS) of the related compound N-(4-bromophenyl)acetamide reveals a molecular ion peak corresponding to its molecular weight. nist.gov In the mass spectrum of this compound, one would expect to observe the molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet with a mass difference of 2 Da.

Fragmentation analysis provides further structural confirmation. Common fragmentation pathways for iodoacetamide derivatives can involve the loss of the iodine atom or cleavage of the amide bond. nih.gov The fragmentation pattern of this compound would likely show characteristic fragments corresponding to the iodoacetyl group and the 4-bromophenylamino moiety.

Predicted collision cross-section values can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺, which can aid in its identification in complex mixtures. uni.lu

Adduct Predicted m/z
[M+H]⁺339.88286
[M+Na]⁺361.86480
[M-H]⁻337.86830
[M+NH₄]⁺356.90940
[M+K]⁺377.83874

Data sourced from PubChemLite uni.lu

Chromatographic Purification Techniques for Research-Grade Purity (e.g., Silica Gel Chromatography, Recrystallization)

Achieving high purity is paramount for the use of this compound in research. Chromatographic and recrystallization techniques are commonly employed for this purpose.

Silica Gel Chromatography:

Silica gel chromatography is a widely used method for purifying organic compounds. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent or a mixture of solvents). The polarity of the solvent system is optimized to achieve effective separation of the desired compound from impurities. Given the polar nature of the amide group and the presence of halogens, a solvent system of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, would likely be effective for the purification of this compound.

Recrystallization:

Recrystallization is a technique used to purify solid compounds. It involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling the solution to allow the desired compound to crystallize out, leaving the impurities dissolved in the solvent. The choice of solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. For a compound like this compound, solvents such as ethanol (B145695) or a mixture of ethanol and water could be suitable for recrystallization. The purity of the recrystallized product can be assessed by its sharp melting point. For instance, the related compound 2-bromo-N-(4-bromophenyl)acetamide was purified by slow evaporation from an ethanolic solution. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample. The experimentally determined percentages of carbon, hydrogen, nitrogen, bromine, and iodine in a purified sample of this compound should closely match the theoretical values calculated from its molecular formula, C₈H₇BrINO. uni.lu This comparison serves as a fundamental confirmation of the compound's identity and purity.

Element Theoretical Percentage (%)
Carbon (C)28.43
Hydrogen (H)2.09
Bromine (Br)23.64
Iodine (I)37.55
Nitrogen (N)4.14
Oxygen (O)4.73

Molecular Mechanisms of N 4 Bromophenyl 2 Iodoacetamide in Biological Systems

Covalent Alkylation of Thiol Groups

The predominant biological reaction of N-(4-bromophenyl)-2-iodoacetamide is the alkylation of sulfhydryl (thiol) groups, a process that is fundamental to its application in proteomics and biochemical studies. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The deprotonated thiol group, the thiolate anion (S-), acts as a potent nucleophile, attacking the electrophilic carbon atom of the iodoacetamide (B48618) that is bonded to iodine. This results in the displacement of the iodide ion and the formation of a stable, irreversible thioether bond between the compound and the thiol-containing molecule. nih.gov

High Specificity for Cysteine Residues in Proteins

This compound exhibits a high degree of specificity for cysteine residues within proteins. The thiol group of cysteine is a strong nucleophile, particularly in its deprotonated thiolate form, making it highly susceptible to alkylation by iodoacetamide-based reagents. researchgate.net The pKa of the cysteine thiol is approximately 8.5, and the reaction is most efficient at a pH of 8.0-8.5, where a sufficient population of the more reactive thiolate anion exists. nih.govatto-tec.com

The presence of an N-aryl substituent, such as the N-(4-bromophenyl) group, can enhance the reactivity of the iodoacetamide. For instance, the related compound N-phenyl iodoacetamide has been shown to be more reactive toward free cysteine than the parent iodoacetamide. researchgate.net This suggests that the N-(4-bromophenyl) moiety can positively influence the alkylating potential of the molecule. This high specificity is crucial for its use in techniques like peptide mapping and proteomics, where the goal is to selectively modify cysteine residues. nih.gov

Mechanism of Preventing Disulfide Bond Formation

A primary application of this compound in protein chemistry and proteomics is to prevent the formation or reformation of disulfide bonds. Disulfide bonds form through the oxidation of two cysteine thiol groups. By covalently modifying these thiols to form stable thioether linkages, this compound effectively "caps" the cysteine residues, rendering them unable to participate in disulfide bond formation. nih.gov This process is critical during protein sample preparation for techniques like mass spectrometry, as it ensures that the protein remains in a reduced state, preventing artefactual disulfide-linked aggregates and simplifying subsequent analysis. researchgate.net

The alkylation reaction must occur after the reduction of any existing disulfide bonds by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Once the disulfide bridges are broken and free thiols are generated, the alkylating agent is added to irreversibly block them. atto-tec.comnih.gov

Reactivity with Low Molecular Weight Thiol Compounds (e.g., Glutathione (B108866), Mercaptoethanol)

The high reactivity of this compound is not limited to cysteine residues in proteins; it also readily reacts with low molecular weight thiol-containing compounds such as glutathione (GSH) and mercaptoethanol. Glutathione, a tripeptide, is a major antioxidant in cells and contains a reactive thiol group. This compound will alkylate the thiol of glutathione in the same manner as it does with cysteine, forming a stable thioether conjugate. researchgate.net This reaction is often utilized in experimental settings to quench the excess alkylating agent after protein modification is complete. nih.gov Similarly, other reducing agents with thiol groups, such as 2-mercaptoethanol (B42355) and DTT, which are used to reduce disulfide bonds, will also be alkylated by this compound. atto-tec.com

Table 1: Reactivity of Iodoacetamide Moiety with Thiol-Containing Compounds

CompoundFunctional GroupReaction Product with Iodoacetamide MoietySignificance
Cysteine (in proteins)Sulfhydryl (-SH)Stable Thioether BondPrimary target for protein modification, prevents disulfide bonds. nih.govresearchgate.net
Glutathione (GSH)Sulfhydryl (-SH)Glutathione-S-acetamido-N-(4-bromophenyl)Reacts readily, used to quench excess reagent. nih.govresearchgate.net
Dithiothreitol (DTT)Sulfhydryl (-SH)DTT-Thioether AdductConsumes the alkylating agent, must be accounted for in experimental design. atto-tec.com
2-MercaptoethanolSulfhydryl (-SH)Mercaptoethanol-Thioether AdductReacts similarly to other low molecular weight thiols.

Interactions with Other Nucleophilic Residues

While this compound is highly specific for cysteine, it can react with other nucleophilic amino acid residues under certain conditions, particularly when used in excess or at non-optimal pH. These side reactions are generally slower than the reaction with cysteine.

Characterization of Slower Reactivity with Histidine Residues

This compound can react with the imidazole (B134444) side chain of histidine residues. However, this reaction is generally less favorable and slower compared to the alkylation of cysteine. atto-tec.comnih.gov The reactivity with histidine is pH-dependent. While iodoacetamides are not considered highly selective for thiols, their reactivity with histidine is a known potential side reaction. atto-tec.com In some cases, at alkaline pH, N-ethylmaleimide (NEM), another alkylating agent, is noted to react with histidine side chains, and similar, though less pronounced, reactivity can be expected from iodoacetamide derivatives under certain conditions. nih.gov

Investigation of Potential for Non-Cysteine Alkylation Artifacts in Proteomic Studies

In proteomic analyses, where high concentrations of alkylating agents are often used to ensure complete modification of all cysteines, several non-cysteine alkylation artifacts can occur. These side reactions can complicate data analysis and interpretation.

Research has shown that iodoacetamide can alkylate other amino acid residues besides cysteine and histidine, including:

Methionine: The thioether side chain of methionine can be alkylated, which can lead to artifacts in mass spectrometry analysis. nih.govresearchgate.net

Lysine (B10760008): The ε-amino group of lysine can be modified. researchgate.netnih.gov

N-terminus: The α-amino group at the N-terminus of a peptide or protein is a common site for overalkylation by iodoacetamide, especially when the reagent is left in the reaction mixture during enzymatic digestion. nih.govnih.govresearchgate.net

Aspartic Acid and Glutamic Acid: The carboxyl groups of these acidic residues can also be targets for modification. researchgate.net

Tyrosine: The hydroxyl group of tyrosine can undergo alkylation. researchgate.net

These side reactions are generally less efficient than cysteine alkylation and are often promoted by higher pH, longer incubation times, and an excess of the alkylating reagent. researchgate.netresearchgate.net In some proteomic workflows, iodoacetamide has been observed to cause more side reactions compared to other alkylating agents like chloroacetamide. researchgate.net A notable artifact is the addition of a mass that can mimic post-translational modifications, such as the diglycine remnant from ubiquitination, potentially leading to false-positive identifications. researchgate.net

Table 2: Potential Non-Cysteine Alkylation Sites by Iodoacetamide Moiety

Amino Acid ResidueNucleophilic SitePotential for AlkylationConditions Favoring Reaction
HistidineImidazole RingSlower than CysteineAlkaline pH nih.govatto-tec.com
MethionineThioether SulfurDocumented Side ReactionExcess reagent nih.govresearchgate.net
Lysineε-Amino GroupDocumented Side ReactionExcess reagent, alkaline pH researchgate.netnih.gov
N-terminal Amino Groupα-Amino GroupCommon Overalkylation SiteExcess reagent, prolonged incubation nih.govresearchgate.net
Aspartic Acid / Glutamic AcidCarboxyl GroupPossible Side ReactionSpecific conditions researchgate.net
TyrosineHydroxyl GroupPossible Side ReactionSpecific conditions researchgate.net

Influence of Structural Substituents on Molecular Interactions

The specific chemical characteristics of this compound are dictated by its distinct structural components. The bromine atom on the phenyl ring and the iodoacetamide functional group each play a crucial role in the molecule's interactions with biological systems. These interactions are governed by different chemical principles—halogen bonding for the bromine atom and covalent modification for the iodoacetamide moiety—which together define the compound's biochemical profile.

Role of the Bromine Atom in Halogen Bonding and Target Binding

The presence of a bromine atom on the phenyl ring of this compound is significant for its non-covalent interactions with biological targets. Bromine, like other heavy halogens, can act as a halogen bond (XB) donor. This interaction arises from an anisotropically distributed electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the atom along the C-Br bond axis. researchgate.net This electropositive region can then interact favorably with a Lewis basic or electron-rich site on a target molecule, such as an oxygen, nitrogen, or sulfur atom, or a π-system.

Halogen bonding is an increasingly recognized force in molecular recognition and drug design, comparable in strength and directionality to a classical hydrogen bond. nih.gov The incorporation of bromine into a molecule can enhance its binding affinity for a target protein and help to stabilize specific conformations. researchgate.net Studies have shown that the strength of halogen bonds generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. odu.edu Therefore, the bromine atom in this compound is capable of forming robust halogen bonds that can contribute significantly to its target binding.

Research into various halogenated compounds has demonstrated the critical role of these interactions in biological systems. For instance, studies on serine protease inhibitors have shown that halogenated compounds, including those with bromine, can effectively target the S1 specificity pocket of the enzyme, with the halogen atom forming a key interaction with backbone carbonyl oxygen atoms. nih.gov While direct crystallographic or computational studies on this compound's halogen bonding are not widely available, the established principles strongly suggest that the bromine atom is a key contributor to the molecule's ability to selectively bind to its biological partners.

General Principles of Halogen Bonding Relevant to the Bromine Atom
PrincipleDescriptionSignificance for this compoundReference
σ-Hole ConceptAnisotropic electron distribution on the halogen atom creates a region of positive electrostatic potential (σ-hole) opposite the covalent bond.The bromine atom can act as a directional Lewis acid, interacting with electron-rich areas of a biological target. researchgate.net
Bond Strength TrendThe strength of the halogen bond generally increases down the group: F < Cl < Br < I.The bromine atom is capable of forming stronger and more significant halogen bonds than chlorine, contributing to binding affinity. odu.edu
Role in Drug DesignHalogenation is a strategy used to improve ligand bioactivity and tune pharmacokinetic properties through halogen bonding.The bromine substituent is likely a deliberate design choice to enhance target affinity and specificity. researchgate.netnih.gov
Interaction with Biological TargetsHalogen bonds are known to form with backbone carbonyls and other Lewis basic residues in protein binding pockets.The bromine atom can anchor the phenyl ring portion of the molecule into a specific pocket on a target protein. nih.gov

Significance of the Iodoacetamide Moiety in Covalent Linkage

The iodoacetamide moiety (–NHC(=O)CH₂I) is a well-established reactive group responsible for forming stable, irreversible covalent bonds with specific amino acid residues in proteins. This functional group acts as an alkylating agent, with the carbon atom attached to the iodine being highly electrophilic and susceptible to nucleophilic attack.

The primary target for the iodoacetamide group is the thiol side chain of cysteine residues. wikipedia.orgcreative-proteomics.com The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic thiolate anion (–S⁻) of a deprotonated cysteine attacks the electrophilic methylene (B1212753) carbon (–CH₂I), displacing the iodide ion, which is an excellent leaving group. libretexts.orglibretexts.org This results in the formation of a stable thioether bond, a modification known as S-carbamidomethylation. capes.gov.br This covalent modification is effectively irreversible under physiological conditions.

The high reactivity of iodoacetamide towards cysteine thiols makes it a widely used reagent in proteomics and biochemistry for applications such as peptide mapping and inhibiting cysteine proteases. wikipedia.org By covalently modifying cysteine residues, it prevents the formation of disulfide bonds, which is crucial for protein characterization studies. creative-proteomics.com

While cysteine is the most common and reactive target, under certain conditions (such as elevated pH or high reagent concentrations), iodoacetamide can also react with other nucleophilic amino acid side chains. researchgate.net These include the imidazole ring of histidine, the thioether of methionine, and the ε-amino group of lysine. creative-proteomics.comcapes.gov.br However, the rate of reaction with cysteine is substantially faster, allowing for a degree of selectivity under controlled conditions. wikipedia.org The iodoacetamide moiety is therefore a powerful tool for creating a permanent link between the N-(4-bromophenyl) portion of the molecule and a target protein, effectively locking it in place and enabling its biological effects.

Reactivity of the Iodoacetamide Moiety with Amino Acid Residues
Amino Acid ResidueReactive GroupReaction TypeRelative ReactivityReference
CysteineThiol (-SH)Alkylation (Sₙ2)High (Primary Target) wikipedia.orgcreative-proteomics.comlibretexts.orglibretexts.org
HistidineImidazole RingAlkylationModerate creative-proteomics.comresearchgate.net
Lysineε-Amino (-NH₂)AlkylationLow to Moderate creative-proteomics.comcapes.gov.br
MethionineThioether (-S-CH₃)AlkylationLow researchgate.net
Aspartic Acid / Glutamic AcidCarboxylate (-COOH)AlkylationLow (typically at alkaline pH) researchgate.net

Applications of N 4 Bromophenyl 2 Iodoacetamide in Modern Biochemical and Proteomic Research

Protein Labeling and Functionalization Strategies

The ability of N-(4-bromophenyl)-2-iodoacetamide to covalently bind to proteins serves as a cornerstone for numerous labeling and functionalization strategies. Its reactivity is centered on the iodoacetamide (B48618) moiety, which readily undergoes a nucleophilic substitution reaction with the thiol group of cysteine residues, forming a stable thioether bond. This targeted reaction allows for the precise introduction of the N-(4-bromophenyl) group at specific sites within a protein's structure.

Site-Directed Covalent Modification of Proteins for Functional Studies

The covalent modification of cysteine residues is a powerful tool for probing protein structure and function. Iodoacetamide and its derivatives are classic alkylating agents used for this purpose, effectively capping cysteine residues to prevent the formation of disulfide bonds. wikipedia.org this compound functions as an irreversible inhibitor of cysteine peptidases by alkylating the catalytic cysteine residue. wikipedia.org This site-directed modification is crucial in functional studies where maintaining a protein in a reduced state or selectively blocking the activity of a specific cysteine is required. The bulky and hydrophobic bromophenyl group can also be used to probe steric and hydrophobic interactions within active sites or at protein-protein interfaces, providing insights into molecular recognition and enzyme mechanisms.

Development and Application of Fluorescent Probes for Bioimaging and Protein Visualization

Fluorescent organic small molecule probes are essential tools in molecular biology for visualizing proteins and other key substances within complex biological systems. nih.gov These probes are typically designed with a reactive group that targets a specific functional group on a biomolecule and a fluorophore that emits light upon excitation. nih.gov Thiol-reactive dyes based on the iodoacetamide scaffold are widely used to label proteins for visualization. nih.govthermofisher.com

While this compound itself is not fluorescent, its structure serves as a valuable scaffold for the synthesis of fluorescent probes. The N-phenyl ring can be chemically modified to either incorporate or be replaced by a fluorophore. The iodoacetamide portion of the molecule acts as the "warhead" that covalently attaches the probe to cysteine residues on a target protein. This strategy allows for the development of custom probes for fluorescence microscopy, flow cytometry, and other bioimaging applications, enabling researchers to track protein localization and conformational changes in real-time. thermofisher.com

Integration in Peptide Sequencing and Protein Characterization Methodologies

In protein chemistry, the derivatization of cysteinyl residues is a critical step to prevent the formation of disulfide bonds during protein analysis. nih.gov The alkylation of cysteine is essential for achieving maximal coverage in peptide mapping experiments using mass spectrometry (MS). Reagents like iodoacetamide are routinely used to create a homogeneous protein sample where all cysteines are blocked with a carbamidomethyl group.

This compound can be used as an alternative alkylating agent in these workflows. Upon reaction with a cysteine residue, it adds a significant mass of 254/256 Da (due to the bromine isotopes), which is substantially larger than the 57 Da added by standard iodoacetamide. This distinct mass shift facilitates the unambiguous identification of cysteine-containing peptides in mass spectra. This modification is stable under the conditions required for enzymatic digestion (e.g., with trypsin) and subsequent analysis by techniques like MALDI-TOF or LC-MS/MS, making it a useful tool for protein identification and sequence validation. nih.gov

Table 1: Comparison of Mass Shifts from Cysteine Alkylating Reagents
Alkylating ReagentChemical FormulaMonoisotopic Mass (Da)Mass Added to Cysteine (Da)Key Feature
Iodoacetamide (IAM)C₂H₄INO184.9457.02Standard reagent
This compoundC₈H₇BrINO382.88 / 384.88253.96 / 255.96Large, hydrophobic mass tag

Enhancement of Mass Spectrometry Sensitivity through Hydrophobic Tagging of Peptides

The sensitivity of mass spectrometry analysis, particularly with electrospray ionization (ESI), can be influenced by the physicochemical properties of the peptides being analyzed. Hydrophobic peptides often exhibit better ionization efficiency and improved retention on reverse-phase chromatography columns, leading to stronger signals and lower limits of detection.

The N-(4-bromophenyl) group makes this compound significantly more hydrophobic than standard iodoacetamide. When used to alkylate cysteine residues, it functions as a "hydrophobic tag." This tagging strategy can be employed to enhance the MS detection of cysteine-containing peptides that might otherwise be difficult to analyze due to their hydrophilic nature or poor ionization. Similar aromatic iodoacetamide derivatives, such as N-tert-butyl-2-iodoacetamide and 2-iodo-N-phenylacetamide, have been developed specifically for this purpose, demonstrating the utility of using such reagents to improve peptide analysis in proteomics workflows.

Quantitative Proteomics and Differential Cysteine Alkylation

Quantitative proteomics aims to measure the relative or absolute abundance of proteins across different samples. Many methods rely on the introduction of stable isotopes to chemically label proteins or peptides. This compound can be adapted for these approaches, particularly in the field of redox proteomics, which studies the oxidative modification of cysteine residues.

Stable Isotope Cysteine Labeling Approaches (e.g., SICyLIA) for Redox Proteomics

Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA) is a powerful mass spectrometry-based method for assessing proteome-wide cysteine oxidation. nih.govprotocols.io The standard SICyLIA workflow compares two samples (e.g., control vs. treated) by alkylating the reduced cysteine thiols in one sample with a "light" (¹²C) version of iodoacetamide and in the other sample with a "heavy" (¹³C) stable isotope-labeled version. nih.gov After mixing the samples, digesting the proteins, and analyzing by MS, the ratio of heavy to light labeled peptides reveals the relative oxidation state of specific cysteine residues. nih.gov

This methodology can be directly extended to use this compound. By synthesizing "light" and "heavy" isotopic versions of this reagent, researchers can perform quantitative redox proteomics with the added benefit of the hydrophobic tag. For example, the phenyl ring can be synthesized using ¹³C₆-benzene to create a heavy version with a significant mass difference from the light, ¹²C-based reagent. This approach would allow for the accurate quantification of cysteine oxidation while simultaneously improving the detection sensitivity of the tagged peptides.

Table 2: Conceptual Workflow for SICyLIA using Isotopic this compound
StepSample A (Control)Sample B (Treated)
1. Lysis & AlkylationLyse cells in buffer with "Light" this compoundLyse cells in buffer with "Heavy" this compound
2. Sample CombinationMix equal amounts of protein from Sample A and Sample B
3. Reduction & Alkylation 2Reduce remaining oxidized thiols (e.g., with DTT) and alkylate with a different reagent (e.g., NEM)
4. DigestionDigest protein mixture into peptides (e.g., with Trypsin)
5. LC-MS/MS AnalysisAnalyze peptides by mass spectrometry
6. QuantificationCalculate the ratio of Heavy/Light peak intensities for each cysteine-containing peptide to determine changes in oxidation state

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) for Cysteine Reactivity Quantification

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is a sophisticated chemoproteomic method designed to quantitatively assess the intrinsic reactivity of cysteine residues across the entire proteome. nih.govscribd.com This technique allows researchers to identify "hyper-reactive" cysteines, which are often located in functionally significant domains of proteins, such as catalytic active sites or sites of allosteric regulation. nih.govresearchgate.net

The isoTOP-ABPP methodology employs an electrophilic probe, typically an iodoacetamide (IA) derivative linked to an alkyne handle for subsequent "click chemistry". nih.govovid.com The core principle involves labeling a native proteome with two different concentrations (low and high) of the IA probe. Hyper-reactive cysteines will be fully labeled even at low probe concentrations, while less reactive cysteines will show an increase in labeling as the probe concentration rises. nih.govscribd.com

After labeling, isotopically distinct tags (e.g., light and heavy) are attached to the probe-labeled proteins via click chemistry. The samples are then combined, digested by proteases, and analyzed by mass spectrometry. By comparing the ratios of the heavy and light isotopic tags for each identified cysteine-containing peptide, a quantitative measure of reactivity can be determined. A ratio close to 1 indicates a hyper-reactive cysteine, as it was saturated at both low and high probe concentrations. nih.govscribd.com

A compound like this compound, with its reactive iodoacetamide group, could potentially be adapted for use in isoTOP-ABPP, provided it is functionalized with an alkyne or another suitable handle for click chemistry. Such a probe would enable the quantification of cysteine reactivity in complex biological systems.

Table 1: Key Features of the isoTOP-ABPP Technique

FeatureDescription
Probe Electrophilic iodoacetamide with an alkyne handle.
Principle Compares cysteine labeling at low vs. high probe concentrations.
Quantification Uses isotopically labeled tags and mass spectrometry.
Output Provides a ratio (R) indicating the relative reactivity of each cysteine.
Significance Identifies functionally important, hyper-reactive cysteine residues. nih.gov

Differential Alkylation for Proteome-Wide Cysteine Reactivity Profiling

Differential alkylation is a broader proteomic strategy used to profile the reactivity and accessibility of cysteine residues on a large scale. nih.govcreative-proteomics.com This method is instrumental in studying changes in protein conformation, identifying ligand-binding sites, and mapping redox-sensitive cysteines. The fundamental principle involves a series of blocking and labeling steps using different alkylating agents. nih.gov

In a typical workflow, a subset of cysteine residues (e.g., those that are highly reactive or accessible) are first labeled with a "light" alkylating agent under native conditions. Subsequently, the proteome is denatured, and the remaining, previously inaccessible or less reactive cysteines are labeled with a "heavy" isotopically labeled version of the same alkylating agent, such as iodoacetamide. nih.govmdpi.com The differential labeling allows for the quantification of the relative reactivity or accessibility of different cysteine sites within the proteome by analyzing the ratio of heavy to light labeled peptides via mass spectrometry. nih.gov

This compound could serve as the primary alkylating agent in such workflows. Its reactivity with cysteine thiols makes it suitable for labeling accessible residues. By comparing its labeling pattern under different biological conditions, researchers could gain insights into how stimuli or drug treatments alter protein structure and function on a global scale.

Enzyme Activity Modulation and Mechanistic Studies

Irreversible Inhibition of Cysteine-Dependent Enzymes for Functional Dissection

This compound functions as an irreversible inhibitor of enzymes that rely on a cysteine residue for their catalytic activity. wikipedia.orginterchim.frebi.ac.uk The mechanism of inhibition involves the alkylation of the sulfhydryl group of the catalytic cysteine by the iodoacetamide moiety. wikipedia.orgresearchgate.net This reaction forms a stable covalent bond between the inhibitor and the enzyme, permanently inactivating it. youtube.com

Investigations into Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity and Inactivation Mechanisms

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a crucial enzyme in the glycolytic pathway, and its activity is dependent on a highly reactive cysteine residue in its active site. nih.govrsc.org This makes GAPDH a prominent target for inhibition by iodoacetamide-based compounds. The inactivation of GAPDH by iodoacetamide is a classic example of irreversible enzyme inhibition, where the alkylation of the essential cysteine residue prevents the enzyme from binding its substrate, glyceraldehyde-3-phosphate, thereby halting glycolysis. nih.govnih.gov

Studies using iodoacetamide have been instrumental in understanding the metabolic consequences of GAPDH inhibition. nih.govresearchgate.net While specific research focusing on this compound is limited, its structural similarity to iodoacetamide suggests it would act as an effective inhibitor of GAPDH. Research with related compounds has demonstrated that subtle changes to the iodoacetamide structure can influence the potency and selectivity of GAPDH inhibition. unimi.it Such inhibitors are valuable tools for studying the non-glycolytic, or "moonlighting," functions of GAPDH, which include roles in apoptosis, DNA repair, and cell signaling. patsnap.com

Table 2: Effects of Iodoacetamide Compounds on GAPDH

EffectMechanismResearch Application
Enzyme Inactivation Irreversible alkylation of the active site cysteine. nih.govStudying the role of glycolysis in cellular energy metabolism.
Metabolic Shift Blockade of the glycolytic pathway. nih.govInvestigating cellular reliance on glycolysis vs. other metabolic pathways.
Moonlighting Functions Modulation of non-glycolytic activities. patsnap.comElucidating the role of GAPDH in processes like apoptosis and gene expression.

Role in Deubiquitinase (DUB) Enzyme Inhibition and Ubiquitin Pathway Research

Deubiquitinases (DUBs) are a large family of proteases that remove ubiquitin from substrate proteins, playing a critical role in the regulation of protein stability and signaling pathways. wikipedia.orgnih.gov The majority of DUBs are cysteine proteases, utilizing a catalytic cysteine residue to cleave the isopeptide bond between ubiquitin and its target. researchgate.net

Iodoacetamide and its derivatives serve as inhibitors of DUBs by alkylating the active site cysteine, leading to irreversible inactivation. wikipedia.orginterchim.frubpbio.com This makes them valuable chemical tools for studying the ubiquitin-proteasome system. By inhibiting DUB activity, researchers can investigate the dynamics of protein ubiquitination and degradation. The use of such inhibitors can help to identify the substrates of specific DUBs and to understand the downstream consequences of their inhibition, which has implications for various diseases, including cancer and neurodegenerative disorders. nih.gov Although this compound is not the most commonly cited DUB inhibitor, its chemical nature places it within the class of compounds used for this purpose.

Studies on Receptor Tyrosine Phosphatase Dephosphorylation and Cell Signaling

Protein tyrosine phosphorylation is a key mechanism in cell signaling, controlled by the opposing actions of protein tyrosine kinases and protein tyrosine phosphatases (PTPs). PTPs, like many DUBs, are often cysteine-dependent enzymes, relying on a nucleophilic cysteine residue within their active site to dephosphorylate target proteins. nih.gov

Probing Structural Biology and Conformational Dynamics of Biomolecules

The study of the three-dimensional structure and dynamic changes of biomolecules is fundamental to understanding their function. This compound and related iodoacetamide derivatives serve as versatile tools in these investigations, enabling researchers to probe the intricate architecture and conformational flexibility of proteins and nucleic acids.

Paramagnetic chemical probes are indispensable in Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the structure of biological macromolecules. acs.orgnih.gov These probes, which contain unpaired electrons, can be attached to biomolecules, providing valuable distance and orientational information. acs.orgnih.gov Iodoacetamide derivatives are frequently used to covalently attach paramagnetic centers, such as nitroxide spin labels or metal chelates, to specific sites on proteins, most commonly cysteine residues.

The presence of a paramagnetic center influences the NMR spectra of nearby nuclei, causing effects such as pseudocontact shifts (PCS), paramagnetic relaxation enhancements (PRE), and residual dipolar couplings (RDC). nih.govillinois.edu These effects are distance- and orientation-dependent, providing powerful constraints for determining the three-dimensional structure of proteins and their complexes. acs.orgillinois.edu Similarly, in EPR spectroscopy, the distance between two attached paramagnetic probes can be precisely measured, providing key information about the global fold and conformational changes of biomolecules. acs.orgbiointerfaceresearch.com

The development of new paramagnetic probes with diverse chemical properties and functionalities is an active area of research. acs.orgnih.gov This includes the design of probes with varying linker lengths and rigidities to minimize perturbations to the native structure of the biomolecule and to provide more accurate structural information.

Table 1: Paramagnetic Effects Used in NMR Spectroscopy for Biomolecular Studies

Paramagnetic EffectDescriptionStructural Information Obtained
Pseudocontact Shift (PCS) Shifts in the resonance frequencies of nuclei due to the magnetic anisotropy of the paramagnetic center.Provides long-range distance and angular information.
Paramagnetic Relaxation Enhancement (PRE) Increases in the relaxation rates of nuclear spins due to their dipolar interaction with the unpaired electron.Provides distance information up to ~35 Å.
Residual Dipolar Coupling (RDC) Small, orientation-dependent dipolar couplings that become observable when a molecule is weakly aligned in a magnetic field.Provides information on the orientation of internuclear vectors relative to the magnetic field.

While less common than in protein studies, iodoacetamide-based probes also find application in the study of nucleic acid structure and dynamics. nih.govmdpi.com By introducing a thiol-containing nucleotide analogue into a specific position in a DNA or RNA strand, a paramagnetic probe can be subsequently attached via reaction with an iodoacetamide derivative. nih.gov This site-specific labeling allows for the investigation of the global fold, conformational changes, and interactions of nucleic acids with other molecules. nih.govmdpi.com

NMR and EPR techniques, empowered by these paramagnetic probes, can provide insights into the complex three-dimensional structures of non-canonical nucleic acid motifs such as G-quadruplexes and i-motifs, which are involved in various important biological processes. mdpi.com The dynamic nature of these structures, including their folding and conformational transitions, can also be explored, offering a more complete understanding of their biological function. nih.govmdpi.com

Protein footprinting is a powerful mass spectrometry-based technique used to investigate the higher-order structure of proteins, including their conformation and interactions with other molecules. nih.govutexas.edu The method relies on covalently labeling the solvent-accessible surface of a protein, with the extent of labeling reflecting the accessibility of different regions. nih.govutexas.edu Changes in the labeling pattern can indicate conformational changes or the location of binding interfaces. nih.gov

Iodoacetamide and its derivatives, including this compound, are used in a specific type of footprinting known as cysteine-specific covalent labeling. researchgate.net By reacting with solvent-exposed cysteine residues, these reagents provide a "footprint" of the protein's surface. researchgate.net This approach is particularly useful for studying changes in protein conformation, ligand binding, and protein-protein interactions. nih.govutexas.edu The relatively slow and irreversible nature of the reaction with cysteine allows for the probing of structural changes at specific sites. utexas.edu

Table 2: Comparison of Protein Footprinting Techniques

TechniquePrincipleInformation Provided
Hydrogen-Deuterium Exchange (HDX) Reversible exchange of backbone amide hydrogens with deuterium from the solvent.Information on solvent accessibility and hydrogen bonding. nih.govutexas.edu
Hydroxyl Radical Footprinting Irreversible oxidation of solvent-accessible amino acid side chains by hydroxyl radicals.Provides a broad footprint of the protein surface on a sub-millisecond timescale. utexas.edu
Cysteine-Specific Covalent Labeling Irreversible alkylation of solvent-exposed cysteine residues by reagents like iodoacetamide.Probes structural changes at specific sites. researchgate.net

Biomolecular Conjugation and Materials Science Research

The reactivity of the iodoacetamide group towards thiol groups makes it a valuable tool not only for probing biological systems but also for constructing novel biomaterials and bioconjugates.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly suitable for biomedical applications such as tissue engineering and drug delivery. nih.gov Thiol-ene "click" chemistry is a popular method for hydrogel synthesis due to its high efficiency, rapid reaction rates, and biocompatibility. nih.govcellulosechemtechnol.ro This reaction typically involves the addition of a thiol to an alkene (the "ene"). nih.gov

While iodoacetamide itself does not directly participate in the canonical thiol-ene reaction, its underlying principle of reacting with thiols is central to the functionalization of polymers used in these hydrogels. For instance, polymers can be functionalized with thiol groups, which can then react with alkene-containing crosslinkers to form the hydrogel network. nih.gov The high specificity of the thiol-iodoacetamide reaction can be utilized to attach other functional molecules to the hydrogel matrix, thereby tailoring its properties for specific applications.

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. nih.gov Cysteine, with its nucleophilic thiol group, is a common target for site-specific bioconjugation. Iodoacetamides are classic reagents for this purpose, forming a stable thioether bond with cysteine residues. nih.govnih.govwuxiapptec.com This reaction, an SN2 nucleophilic substitution, is highly efficient and proceeds under mild conditions, making it suitable for modifying sensitive biomolecules like proteins and peptides. nih.gov

This cysteine-reactive conjugation strategy is widely employed to attach a variety of moieties to proteins, including fluorescent dyes for imaging, polyethylene glycol (PEG) to improve pharmacokinetic properties, and cytotoxic drugs to create antibody-drug conjugates. While newer reagents with faster reaction kinetics have been developed, iodoacetamide remains a widely used and well-understood tool in the bioconjugation toolbox. nih.gov

Computational and Theoretical Frameworks for N 4 Bromophenyl 2 Iodoacetamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a biological macromolecule, typically a protein or nucleic acid.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations are pivotal in predicting how N-(4-bromophenyl)-2-iodoacetamide binds to a biological target. These simulations place the ligand into the binding site of a protein and score the different poses based on a variety of factors, including steric, hydrophobic, and electrostatic interactions. The resulting binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), provides a quantitative measure of the interaction's strength.

The iodoacetamide (B48618) moiety of the compound is a well-known electrophile that can react with nucleophilic residues, most notably cysteine, to form a stable covalent bond. nih.gov Docking studies can identify proteins with accessible cysteine residues within binding pockets that are sterically and electronically favorable for accommodating the this compound molecule. The simulation can predict the precise orientation, or "binding mode," that positions the reactive iodine-bound carbon in close proximity to the cysteine thiol group for a potential covalent reaction.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table presents hypothetical data to illustrate typical results from a molecular docking study.

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues Predicted Interaction Types Distance to Cys Residue (Å)
Kinase A -8.5 Cys-77, Leu-25, Val-33 Hydrogen Bond, Hydrophobic, Halogen Bond 3.2
Kinase B -7.2 Met-90, Phe-145, Asp-147 Hydrophobic, Hydrogen Bond 8.1

These results would suggest that Kinase A and Protease X are strong potential targets for covalent modification by this compound due to the high binding affinity and close proximity to a reactive cysteine residue.

Identification of Allosteric and Active Site Engagements

Biological macromolecules often have multiple binding sites. The primary, or "active," site is typically where the main biological function of the protein occurs (e.g., the catalytic site of an enzyme). Allosteric sites are other pockets on the protein surface where binding can modulate the protein's activity from a distance.

Molecular docking can help differentiate between binding at an active site versus an allosteric site. By performing a "blind" docking simulation where the entire protein surface is considered, potential binding sites can be identified. Subsequent "focused" docking within these identified pockets can refine the binding poses and affinities. For this compound, docking might reveal a high-affinity binding pose within a known allosteric pocket that contains a reactive cysteine. Such an interaction could allosterically inhibit protein function upon covalent bond formation, a mechanism utilized by some modern therapeutics. acs.org This approach is crucial for discovering novel regulatory mechanisms and developing inhibitors with greater specificity and potentially fewer side effects compared to active site-directed compounds. acs.org

Quantum Mechanical (QM) Analyses

Quantum mechanical methods provide a highly detailed description of the electronic structure and energetics of molecules. These calculations are fundamental for understanding chemical reactivity and the precise nature of bonding.

Elucidation of Reactivity Differences and Electronic Properties in Comparison with Related Compounds

QM analyses, particularly using Density Functional Theory (DFT), can elucidate the electronic properties that govern the reactivity of this compound. researchgate.netresearchgate.net By calculating properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), researchers can pinpoint the most reactive sites on the molecule.

For this compound, QM calculations would likely confirm that the carbon atom of the C-I bond is highly electrophilic (electron-deficient) due to the strong electron-withdrawing nature of the adjacent carbonyl group and the iodine atom. This makes it a prime target for nucleophilic attack by residues like cysteine. researchgate.net Comparing these electronic properties to a less reactive analogue, such as N-(4-bromophenyl)acetamide (lacking the iodine), would quantitatively demonstrate the enhanced reactivity conferred by the iodo-substituent.

Table 2: Hypothetical Comparison of QM-Calculated Electronic Properties This table presents hypothetical data to illustrate the comparative results from a QM analysis.

Compound LUMO Energy (eV) Mulliken Charge on α-Carbon HOMO-LUMO Gap (eV)
This compound -1.85 +0.25 4.20

The lower LUMO energy and positive partial charge on the alpha-carbon of this compound indicate its greater susceptibility to nucleophilic attack compared to the acetamide (B32628) analogue. The smaller HOMO-LUMO gap also suggests higher chemical reactivity.

Calculation of Energy Profiles for Covalent Bond Formation Events

QM calculations are uniquely capable of mapping the entire energy landscape of a chemical reaction, including the transition state. For this compound, this involves modeling the nucleophilic substitution reaction with the side chain of a cysteine residue.

By calculating the energy of the reactants, the transition state, and the products, an energy profile for the covalent bond formation can be constructed. The height of the energy barrier (activation energy) from the reactants to the transition state determines the reaction rate. A lower activation energy implies a faster, more favorable reaction. These calculations can confirm that the covalent modification of a target protein is a kinetically feasible event, providing a strong theoretical foundation for its proposed mechanism of action.

In Silico Studies of Biological Activity Modalities

In silico is a broad term that encompasses all theoretical and computational methods, including docking and QM, to predict biological activity. nih.govnih.gov These studies integrate various computational tools to build a comprehensive profile of a compound's potential interactions within a biological system.

For this compound, a typical in silico workflow would start with its 2D structure. This structure can be used to search databases for proteins with known ligands of similar shapes or properties. Pharmacophore modeling can identify the key three-dimensional arrangement of chemical features responsible for its activity, which can then be used to screen virtual libraries of protein structures for potential targets.

Furthermore, computational tools can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.com These predictions help to assess the "drug-likeness" of a molecule early in the discovery process, flagging potential liabilities such as poor oral bioavailability or predicted toxicity. By combining ligand-based methods (pharmacophore modeling) with structure-based methods (molecular docking) and property predictions (ADMET), a holistic in silico assessment can efficiently prioritize this compound for specific biological assays and guide its potential development as a chemical probe or therapeutic lead. nih.gov

Prediction of Protein Interaction Profiles and Target Identification

The prediction of protein interaction profiles for this compound is fundamentally guided by its chemical structure. The presence of an iodoacetamide group, a well-known reactive moiety, strongly suggests that the compound acts as an alkylating agent, forming covalent bonds primarily with nucleophilic amino acid residues, most notably cysteine. wikipedia.org Computational methods leverage this characteristic to identify likely protein targets from the vast proteome.

Key computational strategies for predicting these interaction profiles include:

Inverse Virtual Screening (IVS): This target-based approach involves docking the structure of this compound against a large library of 3D protein structures. mdpi.come-ompa.org Specialized covalent docking algorithms are employed to simulate the formation of a covalent bond between the compound's electrophilic carbon and the sulfur atom of cysteine residues within the binding sites of potential target proteins. The output is a ranked list of proteins based on binding affinity and the geometric feasibility of the covalent reaction, highlighting the most probable targets. e-ompa.org

Ligand-Based Target Prediction: Methods like pharmacophore mapping and chemical similarity searching identify potential targets by comparing this compound to other compounds with known biological targets. mdpi.comnih.gov Web servers and databases such as PharmMapper and Swiss Target Prediction analyze the compound's 3D structural features and chemical properties to find known ligands with similar profiles, thereby inferring a shared target. nih.gov

Machine Learning and Chemoproteomics-Informed Models: Advanced computational models utilize data from chemoproteomic experiments to predict cysteine reactivity on a proteome-wide scale. For instance, the CIAA (Cysteine reactivity toward IodoAcetamide Alkyne) method uses a Random Forest model trained on extensive datasets of cysteine reactivity. nih.gov This model incorporates a variety of structural and physicochemical descriptors of the cysteine microenvironment to predict its likelihood of reacting with an iodoacetamide-based probe. nih.gov By analyzing these features, the algorithm can predict which proteins are most susceptible to covalent modification by this compound.

The table below illustrates the types of descriptors that such a machine learning model would use to predict the reactivity of a cysteine residue with this compound.

Table 1: Key Descriptors for Predicting Cysteine Reactivity

Descriptor CategorySpecific DescriptorRationale for Inclusion
Solvent AccessibilitySolvent-Accessible Surface Area (SASA)The cysteine thiol group must be accessible to the compound for a reaction to occur.
Local EnvironmentPredicted pKaA lower pKa indicates a higher concentration of the more reactive thiolate anion.
Structural FeaturesSecondary Structure (Helix, Sheet, Loop)The local protein fold can influence the accessibility and reactivity of the residue.
Atomic PropertiesProximity to Backbone Hydrogen Bond DonorsInteractions with nearby atoms can stabilize the transition state of the alkylation reaction. nih.gov
Residue ProximityAmino Acid Content in VicinityThe chemical nature of neighboring amino acids can affect the local electrostatic environment and steric hindrance. nih.gov

Correlation with Experimental Biochemical Findings for Mechanism Confirmation

While computational predictions are powerful, they represent theoretical possibilities that require experimental validation for confirmation. The process of correlating in silico predictions with biochemical findings is a cornerstone of mechanism-of-action studies. This synergy provides a high degree of confidence in the identified targets and the compound's biological role.

The workflow for this correlation typically involves:

Initial In Silico Prediction: Computational methods, as described previously, generate a list of high-probability protein targets for this compound.

Experimental Validation via Chemoproteomics: Mass spectrometry-based proteomics is the primary experimental tool used to identify the actual protein targets. In a typical bottom-up proteomics experiment, a cell lysate is treated with the compound. The proteins are then digested into peptides, and mass spectrometry is used to identify the specific peptides that have been covalently modified by this compound. This is possible because the modification adds a specific mass to the peptide, which can be detected and localized to a particular cysteine residue. nih.gov

Data Correlation and Analysis: The list of computationally predicted targets is systematically compared against the list of experimentally identified targets. A high degree of overlap between the two datasets provides strong evidence that the computational model is accurate and that the identified proteins are bona fide targets of the compound. Advanced computational approaches, such as those using machine learning, can be refined and improved by incorporating these experimental results into their training data. biorxiv.org

This iterative process of prediction and validation confirms the compound's mechanism. For example, if computational docking predicts that this compound binds strongly to a specific enzyme, and subsequent mass spectrometry experiments confirm that this enzyme is indeed alkylated by the compound, this provides robust confirmation of the interaction. This validated interaction can then be further explored to understand its downstream functional consequences.

The following table illustrates how computational predictions are correlated with experimental outcomes to build confidence in target identification.

Table 2: Illustrative Correlation of Computational and Experimental Findings

Predicted Target ProteinComputational MethodPredicted Binding Score/RankExperimental Evidence (Biochemical Assay)Correlation &amp; Confidence
Protein Kinase XCovalent Docking-9.5 kcal/molMS/MS identifies covalent modification on Cys-152.High. Both methods converge on the same target.
Ubiquitin Ligase YMachine Learning ModelReactivity Score: 0.92MS/MS identifies covalent modification on Cys-88.High. Predictive model successfully identified a verified target.
Metabolic Enzyme ZInverse Virtual ScreeningRank: 3No modification detected by mass spectrometry.Low. Prediction may be a false positive or context-dependent.
Structural Protein APharmacophore SearchFit Score: 6.1Modification detected, but at a low stoichiometric level.Moderate. Potential off-target with lower affinity.

Advanced Analytical Methodologies for N 4 Bromophenyl 2 Iodoacetamide Research

High-Resolution Mass Spectrometry for Protein Identification and Quantification

High-resolution mass spectrometry stands as a cornerstone technique in proteomics, providing the sensitivity and mass accuracy required to analyze complex biological samples. In the context of N-(4-bromophenyl)-2-iodoacetamide research, it is indispensable for identifying the sites of protein modification and quantifying the extent of these modifications.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) in Proteomic Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for analyzing complex protein mixtures. In a typical proteomics workflow, proteins are first extracted and purified. For studies involving this compound, this is followed by a reduction and alkylation step. The reduction, often carried out with dithiothreitol (B142953) (DTT), breaks disulfide bonds, while the subsequent alkylation with this compound covalently modifies the resulting free cysteine residues. nih.gov This prevents the reformation of disulfide bonds and introduces a specific mass tag at each cysteine site.

The alkylated proteins are then digested into smaller peptides using a protease, most commonly trypsin. The resulting peptide mixture is separated by liquid chromatography, typically reversed-phase HPLC, before being introduced into the mass spectrometer. The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). Subsequently, selected peptides are fragmented, and the m/z of the fragments is measured (MS/MS or MS2 scan).

The fragmentation data allows for the sequencing of the peptide. The presence of a mass shift corresponding to the this compound modification on a cysteine-containing peptide confirms the site of alkylation. Database search algorithms are then used to match the experimental MS/MS spectra to theoretical spectra from a protein database, leading to the identification of the modified protein. nih.govcreative-proteomics.com

Table 1: Typical LC-MS/MS Parameters for the Analysis of Proteins Alkylated with Iodoacetamide (B48618) Reagents

ParameterSetting
LC ColumnC18 Reversed-Phase
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
GradientLinear gradient from ~5% to ~40% B
Flow RatenL/min to µL/min range
Ionization SourceElectrospray Ionization (ESI)
MS AnalyzerOrbitrap, TOF, or Quadrupole-Ion Trap
Acquisition ModeData-Dependent Acquisition (DDA)
MS1 Resolution60,000 - 120,000
MS2 Resolution15,000 - 30,000

Quantitative Mass Spectrometry for Modified Peptides and Proteins

Quantitative mass spectrometry allows for the determination of the relative or absolute abundance of proteins and their modifications. When studying the effects of this compound, it is often crucial to quantify the extent of cysteine modification or to compare protein expression levels between different biological states. Several strategies can be employed for this purpose.

One common approach is label-free quantification , which relies on comparing the signal intensities of peptides between different LC-MS/MS runs. However, for more accurate quantification, stable isotope labeling methods are often preferred. While this compound itself is not an isotopic label, its application can be combined with labeling techniques.

A relevant strategy is differential alkylation . In this approach, two samples are treated with different alkylating agents that have a known mass difference. For instance, one sample could be alkylated with this compound and another with a different iodoacetamide derivative. nih.govresearchgate.net By comparing the peak intensities of the differentially labeled peptides, relative quantification can be achieved.

Another powerful technique is the use of isotope-coded affinity tags (ICAT) , where the reagent contains a stable isotope. While this compound is not an ICAT reagent, structurally similar compounds like 2-iodo-N-phenylacetamide have been synthesized in deuterated forms for quantitative proteomics. nih.gov This principle could be extended to create an isotopically labeled version of this compound for precise quantification.

Table 2: Quantitative Proteomics Strategies Applicable to this compound Studies

StrategyDescription
Label-Free QuantificationCompares peptide signal intensities across different LC-MS/MS runs.
Differential AlkylationUses different alkylating agents with known mass differences for comparative analysis. nih.govresearchgate.net
Isotope-Coded ReagentsEmploys isotopically labeled alkylating agents for precise relative and absolute quantification. nih.gov
Multiple Reaction Monitoring (MRM)A targeted approach for quantifying specific peptides with high sensitivity and specificity. proteomics.com.au

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopic techniques provide valuable information about the chemical structure of this compound-modified biomolecules and can be used to monitor the modification reaction in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation of Modified Biomolecules

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of molecules in solution. In the context of this compound research, NMR can be used to confirm the covalent attachment of the reagent to a biomolecule and to probe the structural consequences of this modification.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques. For a related compound, N-(4-Bromophenyl)-2-(4-formylphenoxy)acetamide, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons and the methylene (B1212753) protons of the acetamide (B32628) group. rsc.org For this compound, one would expect to see distinct signals for the protons on the bromophenyl ring and the methylene protons adjacent to the iodine and carbonyl groups. Upon reaction with a cysteine residue in a peptide or protein, the chemical shifts of these protons, as well as those of the amino acid, would be expected to change, providing evidence of the covalent bond formation.

Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, further confirming the structure of the modified biomolecule. For larger proteins, isotope labeling (e.g., with ¹⁵N and ¹³C) is often necessary to simplify the spectra and facilitate resonance assignment.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound and a Cysteine Adduct

ProtonsPredicted Chemical Shift (ppm) - Free ReagentPredicted Chemical Shift (ppm) - Cysteine Adduct
Aromatic (ortho to Br)~7.5Shifted
Aromatic (ortho to NH)~7.6Shifted
Methylene (-CH₂I)~3.8~3.5 (now -CH₂S-)
Amide (-NH)~8.2Shifted

Note: These are predicted values and can vary based on the solvent and the local chemical environment in the modified biomolecule.

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Confirmation

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is particularly useful for confirming the presence of key chemical bonds and for monitoring the progress of a chemical reaction.

The IR spectrum of an acetamide derivative like N-(4-bromophenyl)acetamide shows characteristic absorption bands. nist.gov For this compound, key expected peaks would include the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and C-N stretching vibrations. The presence of the C-Br and C-I bonds would also give rise to absorptions in the fingerprint region of the spectrum.

When this compound reacts with a cysteine residue, the C-I bond is broken, and a new C-S bond is formed. This change can be monitored by the disappearance of the C-I stretching vibration and the appearance of a new band corresponding to the thioether linkage. The positions of the amide N-H and C=O stretching bands may also shift slightly upon modification, providing further evidence of the reaction.

Table 4: Characteristic Infrared Absorption Frequencies for this compound and Related Structures

Functional GroupCharacteristic Absorption Range (cm⁻¹)Reference
N-H Stretch (Amide)3200-3400 rsc.org
C=O Stretch (Amide)1630-1690 rsc.org
C-N Stretch1300-1400 researchgate.net
C-Br Stretch600-500
C-I Stretch500-400

Chromatographic Separations for Purity and Reaction Monitoring

Chromatographic techniques are essential for the purification of this compound and for monitoring the progress and purity of its reactions with biomolecules.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. A reversed-phase HPLC method, typically using a C18 column, can be developed to separate this compound from its starting materials, byproducts, and the modified product. selleckchem.com The purity of the synthesized reagent can be readily assessed by HPLC, with the area percentage of the main peak in the chromatogram indicating its purity. sigmaaldrich.com

During a reaction with a peptide or protein, HPLC can be used to monitor the disappearance of the starting materials and the appearance of the product over time. By analyzing aliquots of the reaction mixture at different time points, the reaction kinetics can be studied. The retention time of the modified biomolecule will typically be different from that of the unmodified species, allowing for their separation and quantification. A UV detector is commonly used, set to a wavelength where the phenyl ring of the reagent absorbs, to detect all relevant species.

Table 5: Illustrative HPLC Method for Purity Analysis and Reaction Monitoring

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase BAcetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient5-95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Analytical Purity Assessment

HPLC and UPLC are powerful chromatographic techniques used to separate, identify, and quantify components in a mixture. They are particularly vital for assessing the analytical purity of synthesized compounds like this compound.

In a typical analytical approach, a reverse-phase (RP) HPLC method can be employed. sielc.com This involves a stationary phase, often a C18 column, and a mobile phase, which is a mixture of solvents. For this compound, a common mobile phase consists of acetonitrile (MeCN), water, and an acid such as phosphoric acid or formic acid for mass spectrometry (MS) compatibility. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound is determined by the presence of a single, sharp peak at a characteristic retention time, with the absence of significant impurity peaks.

UPLC, an advancement of HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, making it a valuable tool for high-throughput purity screening of this compound. The principles of separation remain the same as in HPLC, but the increased efficiency allows for more precise and rapid purity determinations. sielc.com

Table 1: Illustrative HPLC/UPLC Method Parameters for Purity Assessment of this compound

ParameterHPLCUPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Acetonitrile:Water (gradient) with 0.1% Formic AcidAcetonitrile:Water (gradient) with 0.1% Formic Acid
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL2 µL
Column Temp. 30 °C40 °C
Run Time 15 min5 min

This table presents typical, not definitive, parameters. Method optimization is essential for specific applications.

Preparative Chromatography for Compound Isolation in Research Synthesis

Following the synthesis of this compound, it often exists in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Preparative chromatography is a crucial downstream process used to isolate and purify the target compound on a larger scale than analytical chromatography. rssl.com

The goal of preparative chromatography is to obtain a sufficient quantity of the purified compound for subsequent research applications. rssl.com The principles are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to accommodate larger sample loads. The process often involves method scaling from an optimized analytical method to a preparative one. sielc.com This scalability is a key advantage of using HPLC-based methods. sielc.com

A critical consideration in preparative chromatography is the choice of mobile phase solvents. Volatile solvents and modifiers are preferred to facilitate easy removal from the collected fractions, yielding the pure compound. rssl.com Fraction collectors are used to automatically collect the eluent at specific time intervals, corresponding to the retention time of this compound. The purity of the collected fractions is then typically verified using analytical HPLC or UPLC. rjptonline.org

Table 2: Comparison of Analytical and Preparative Chromatography for this compound

FeatureAnalytical ChromatographyPreparative Chromatography
Primary Goal Purity assessment, quantificationCompound isolation and purification
Sample Load Micrograms to low milligramsMilligrams to grams
Column Dimensions Small (e.g., 4.6 mm ID)Large (e.g., >20 mm ID)
Flow Rate Low (e.g., 1 mL/min)High (e.g., >10 mL/min)
Outcome Chromatogram with peak dataCollected fractions of purified compound

Method Validation and Quality Control in Research Settings

For research involving this compound to be considered reliable and reproducible, the analytical methods used must undergo rigorous validation. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.

Assessment of Selectivity and Specificity in Labeling Reactions

In many research applications, this compound is used as a labeling agent, for example, to alkylate cysteine residues in proteins. In this context, the selectivity and specificity of the analytical method used to monitor the reaction are paramount.

Selectivity refers to the ability of the method to distinguish the analyte of interest from other components in the sample matrix, such as unreacted labeling reagent, byproducts, or other biomolecules. researchgate.net

Specificity is the ultimate degree of selectivity, meaning the method produces a response for only the substance being measured. researchgate.net

For a labeling reaction, a validated HPLC or LC-MS method must demonstrate that the peak corresponding to the labeled product is well-resolved from the peaks of the unlabeled starting material and this compound itself. This is often achieved by analyzing control samples and spiked matrices to ensure the absence of interfering peaks at the retention time of the analyte.

Determination of Precision, Accuracy, and Robustness for Quantitative Research

When quantitative data is required, such as determining the extent of a labeling reaction or quantifying the concentration of this compound, further validation parameters are essential.

Precision is the measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) of a series of measurements.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (a standard reference material) and comparing the measured value to the certified value.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, this could involve intentionally varying the mobile phase composition, pH, column temperature, or flow rate to assess the impact on the results.

Table 3: Key Validation Parameters for Quantitative Analysis of this compound

ParameterDescriptionTypical Acceptance Criteria
Precision Agreement among a series of measurements.RSD ≤ 2% for replicate injections.
Accuracy Closeness of the measured value to the true value.Recovery of 98-102% of the known amount.
Linearity Proportionality of the response to the analyte concentration.Correlation coefficient (r²) ≥ 0.999.
Robustness Insensitivity to small changes in method parameters.Consistent results with minor variations in conditions.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.

By implementing these advanced analytical methodologies and adhering to stringent validation protocols, researchers can ensure the quality, purity, and reliable performance of this compound in their scientific investigations.

Future Prospects and Emerging Research Avenues for N 4 Bromophenyl 2 Iodoacetamide and Its Derivatives

Rational Design and Synthesis of Novel Derivatives with Enhanced Target Selectivity and Reactivity

The rational design of novel N-(4-bromophenyl)-2-iodoacetamide derivatives is a key area of future research, aiming to improve their effectiveness and specificity. By strategically modifying the core structure, scientists can fine-tune the molecule's properties to enhance its interaction with specific biological targets.

One promising approach involves leveraging subtle differences in the amino acid sequences of target proteins. For instance, the presence of a charged residue like aspartate in one protein versus an uncharged asparagine in a similar protein can be exploited. Introducing a complementary charge into the inhibitor is a strategy to achieve greater selectivity. nih.gov This principle of electrostatic optimization can be applied to the design of this compound derivatives to improve their affinity for a desired target while minimizing off-target effects.

Furthermore, the synthesis of derivatives with altered reactivity is being explored. By modifying the electrophilic iodoacetamide (B48618) group or introducing different reactive moieties, researchers can control the covalent modification of target proteins. This allows for the development of probes with varying degrees of reactivity, tailored for specific experimental needs. For example, replacing the iodoacetamide with a less reactive chloroacetamide group has been explored in related scaffolds to modulate biological activity. nih.gov

The table below showcases examples of how rational design has led to the development of derivatives with enhanced properties.

Derivative Modification Intended Enhancement Reference
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideReplacement of iodoacetamide with chloroacetamide and addition of a thiazole (B1198619) ringPotential for altered reactivity and exploration of antimicrobial and antiproliferative activities nih.govresearchgate.net
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivativesReplacement of the iodoacetamide group with a sulfonylbenzoyl-L-valine moietyIncreased lipophilicity and potential for enhanced antimicrobial and antibiofilm activity mdpi.com
bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladiumComplexation with palladiumExploration of anticancer properties with a different mechanism of action mdpi.com

Integration into Advanced Chemoproteomic and Systems Biology Workflows for Global Analysis

The application of this compound and its derivatives is set to be revolutionized by their integration into advanced chemoproteomic and systems biology workflows. These approaches provide a holistic view of cellular processes and can uncover the global effects of a compound on the proteome. openaccessjournals.com

Chemoproteomics, particularly activity-based protein profiling (ABPP), is a powerful technique for identifying the protein targets of covalent inhibitors. In a typical ABPP experiment, a cell lysate or living cells are treated with a probe, which covalently labels its protein targets. These labeled proteins can then be enriched and identified using mass spectrometry. nih.gov Iodoacetamide-based probes, such as derivatives of this compound, are well-suited for this approach due to their ability to react with cysteine residues in proteins.

Systems biology, which aims to understand the complex interactions within biological systems, can leverage the data generated from chemoproteomic studies. openaccessjournals.com By identifying the protein targets of an this compound derivative, researchers can begin to map the pathways and networks that are modulated by the compound. This can lead to a deeper understanding of its mechanism of action and potential therapeutic applications. The use of in silico models can further guide rational engineering of cellular and metabolic processes based on the insights gained from these high-throughput techniques. openaccessjournals.com

Exploration of Novel Biochemical Targets and Pathways beyond Established Applications

While this compound and its analogs have been utilized in various contexts, there is a significant opportunity to explore their effects on novel biochemical targets and pathways. The reactivity of the iodoacetamide group towards cysteine residues makes it a versatile tool for probing a wide range of proteins.

Recent research has demonstrated the potential for discovering novel targets for covalent probes. For example, chemoproteomic screening has been used to identify E3 ubiquitin ligases as targets for natural products and synthetic covalent recruiters. nih.gov This opens up the possibility that derivatives of this compound could be used to target and modulate the activity of proteins involved in protein degradation and other critical cellular processes.

Furthermore, the exploration of derivatives with different scaffolds attached to the reactive iodoacetamide moiety can lead to the identification of entirely new classes of targets. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been pursued to investigate their potential as antimicrobial and antiproliferative agents, targeting pathways distinct from those traditionally associated with iodoacetamide-based probes. nih.govresearchgate.net

Development of Innovative Covalent Probe Designs for Targeted Research and Mechanistic Elucidation

The future of research with this compound lies in the development of innovative covalent probe designs that enable more targeted and detailed mechanistic studies. This includes the creation of probes with improved selectivity, as well as the incorporation of features that facilitate their detection and analysis.

One area of innovation is the development of "profluorescent" probes. These are molecules that are initially non-fluorescent but become fluorescent upon reacting with their target. This "turn-on" fluorescence provides a direct and sensitive readout of target engagement. For example, coumarin-based iodoacetamide derivatives have been developed as fluorochromes for thiols, where the reaction with a thiol group leads to a significant increase in fluorescence. nih.govnih.gov This principle can be applied to this compound to create probes for real-time monitoring of target binding in cells.

Another avenue of development is the design of bifunctional probes. These probes contain not only a reactive group for covalent modification but also a second functional group, such as a biotin (B1667282) tag or a click chemistry handle. This allows for the selective enrichment and identification of labeled proteins and can facilitate the study of protein-protein interactions. nih.gov

The table below summarizes some innovative covalent probe designs and their potential applications.

Probe Design Key Feature Application Reference
Profluorescent ProbesFluorescence is activated upon target bindingReal-time monitoring of target engagement in living cells nih.govnih.gov
Bifunctional ProbesContains a reactive group and a tag (e.g., biotin, alkyne)Affinity purification and identification of target proteins, study of protein complexes nih.gov
Selectivity-Tuned ProbesModifications to enhance binding to a specific targetMinimizing off-target effects and enabling the study of individual protein function nih.govrsc.orgresearchgate.net

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(4-bromophenyl)-2-iodoacetamide?

The synthesis requires precise control of reaction parameters such as temperature (typically 60–80°C), solvent selection (e.g., DMF or THF for solubility), and reaction time (6–12 hours). Purification via column chromatography or recrystallization is critical to achieve >95% purity. Intermediate characterization using TLC and NMR ensures reaction progress .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Verify the presence of the bromophenyl group (δ 7.4–7.6 ppm for aromatic protons) and iodoacetamide moiety (δ 3.8–4.1 ppm for CH₂-I).
  • IR Spectroscopy : Confirm C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 353) .

Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?

Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with controlled humidity (40–75% RH). Monitor degradation via HPLC every 30 days. Light-sensitive compounds require amber vials .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL software can determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between the acetamide N-H and carbonyl groups). For example, analogous compounds exhibit C-Br bond lengths of ~1.89 Å and C-I bonds of ~2.15 Å, with molecular packing influenced by halogen interactions .

Q. What computational strategies are effective in predicting the bioactivity of this compound derivatives?

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., α-glucosidase or kinase enzymes). Focus on binding affinity (ΔG < −7 kcal/mol) and pose validation via RMSD clustering.
  • QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity using descriptors like LogP and HOMO-LUMO gaps .

Q. How should researchers address contradictory bioactivity data between structural analogs?

Example: If Compound A shows anticancer activity but Compound B (with a methoxy substituent) does not, perform:

  • Enzyme Inhibition Assays : Compare IC₅₀ values against specific targets (e.g., topoisomerase II).
  • Cellular Uptake Studies : Use fluorescence tagging to assess permeability differences.
  • Metabolic Stability Tests : Evaluate cytochrome P450 interactions via liver microsomes .

Data Contradiction and Validation

Q. What methodologies reconcile discrepancies in reported reaction yields for similar compounds?

  • Reaction Replication : Standardize conditions (e.g., inert atmosphere, reagent purity).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenation or oxidation).
  • Statistical DoE (Design of Experiments) : Optimize variables (temperature, solvent ratio) to identify yield-limiting factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.